(2-(Oxetan-3-yl)phenyl)boronic acid
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Overview
Description
(2-(Oxetan-3-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an oxetane ring Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Oxetan-3-yl)phenyl)boronic acid typically involves the formation of the oxetane ring followed by the introduction of the boronic acid group. One common method is the cyclization of a suitable precursor to form the oxetane ring, followed by borylation to introduce the boronic acid functionality. For example, the oxetane ring can be synthesized through intramolecular cyclization reactions, such as epoxide ring opening or electrophilic halocyclization of alcohols . The boronic acid group can then be introduced via borylation reactions using reagents like boronic esters or boranes .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and automated synthesis platforms to optimize reaction conditions and minimize waste. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is common in industrial settings due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
(2-(Oxetan-3-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling with an aryl halide will yield a biaryl compound .
Scientific Research Applications
(2-(Oxetan-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Oxetan-3-yl)phenyl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformation. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the new carbon-carbon bond . The oxetane ring can undergo ring-opening reactions, which are useful in the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the oxetane ring, making it less versatile in certain applications.
(2-(Azetidin-3-yl)phenyl)boronic acid: Contains an azetidine ring instead of an oxetane ring, which affects its reactivity and applications.
(2-(Oxetan-3-yl)phenyl)boronic esters: Similar structure but with ester functionality, offering different reactivity and stability.
Uniqueness
(2-(Oxetan-3-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid group and the oxetane ring. This combination allows for a wide range of chemical transformations and applications, particularly in the synthesis of complex molecules and the development of advanced materials .
Properties
Molecular Formula |
C9H11BO3 |
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Molecular Weight |
177.99 g/mol |
IUPAC Name |
[2-(oxetan-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H11BO3/c11-10(12)9-4-2-1-3-8(9)7-5-13-6-7/h1-4,7,11-12H,5-6H2 |
InChI Key |
IRLGINSQXXLXQH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2COC2)(O)O |
Origin of Product |
United States |
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